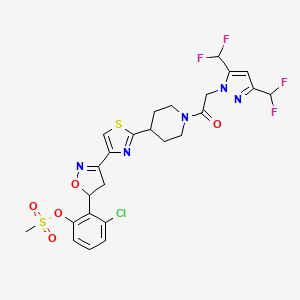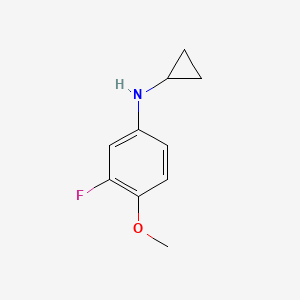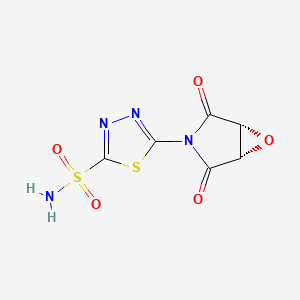
(2,3-Epoxysuccinyl)imidazolamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,3-Epoxysuccinyl)imidazolamide is a compound that features an imidazole ring fused with an epoxysuccinyl group. Imidazole is a five-membered heterocyclic moiety that possesses three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. The compound is known for its diverse chemical and biological properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Epoxysuccinyl)imidazolamide typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production of imidazole derivatives often involves multi-step processes starting from commercially available and inexpensive amino acids. For instance, the condensation of α-bromoketones with formamidine acetate in liquid ammonia has been shown to be effective for the synthesis of optically active imidazole derivatives .
Analyse Chemischer Reaktionen
Types of Reactions
(2,3-Epoxysuccinyl)imidazolamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The imidazole ring allows for various substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Common reagents used in these reactions include nickel catalysts for cyclization, formamidine acetate for condensation, and various oxidizing and reducing agents depending on the desired reaction. Conditions often involve mild temperatures and the use of polar solvents .
Major Products
The major products formed from these reactions include disubstituted imidazoles and other imidazole derivatives, which can be further utilized in various applications .
Wissenschaftliche Forschungsanwendungen
(2,3-Epoxysuccinyl)imidazolamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.
Wirkmechanismus
The mechanism of action of (2,3-Epoxysuccinyl)imidazolamide involves its interaction with molecular targets and pathways within biological systems. The imidazole ring can coordinate with transition metals, making it a useful ligand in various biochemical processes. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can then participate in catalytic cycles .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazole: A basic core structure with broad chemical and biological properties.
Histidine: An essential amino acid with a similar imidazole ring structure.
Metronidazole: An antibacterial and antiprotozoal medication containing an imidazole ring.
Uniqueness
(2,3-Epoxysuccinyl)imidazolamide is unique due to its epoxysuccinyl group, which imparts distinct chemical reactivity and biological activity compared to other imidazole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C6H4N4O5S2 |
|---|---|
Molekulargewicht |
276.3 g/mol |
IUPAC-Name |
5-[(1R,5S)-2,4-dioxo-6-oxa-3-azabicyclo[3.1.0]hexan-3-yl]-1,3,4-thiadiazole-2-sulfonamide |
InChI |
InChI=1S/C6H4N4O5S2/c7-17(13,14)6-9-8-5(16-6)10-3(11)1-2(15-1)4(10)12/h1-2H,(H2,7,13,14)/t1-,2+ |
InChI-Schlüssel |
WLICJCVKKPBPNW-XIXRPRMCSA-N |
Isomerische SMILES |
[C@H]12[C@H](O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N |
Kanonische SMILES |
C12C(O1)C(=O)N(C2=O)C3=NN=C(S3)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


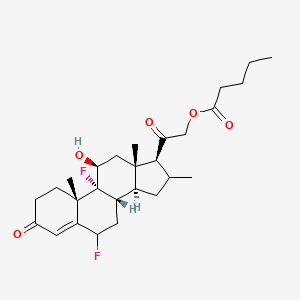
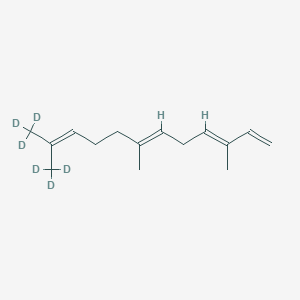
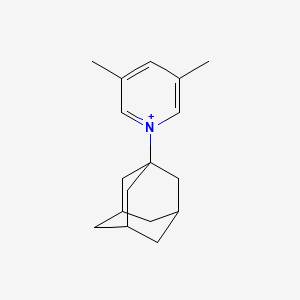

![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)



![2-Morpholinobenzo[d]thiazole-5-carboxylic acid](/img/structure/B13439082.png)

